(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester

Lipophilicity LogP Drug‑likeness

(3‑Trifluoromethoxy‑phenyl)‑acetic acid ethyl ester (CAS 825645‑04‑3) is a fluorinated phenylacetic acid ethyl ester bearing a meta‑trifluoromethoxy (–OCF₃) substituent. The compound has the molecular formula C₁₁H₁₁F₃O₃ and a molecular weight of 248.20 g·mol⁻¹.

Molecular Formula C11H11F3O3
Molecular Weight 248.20
CAS No. 825645-04-3
Cat. No. B3057568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester
CAS825645-04-3
Molecular FormulaC11H11F3O3
Molecular Weight248.20
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=CC=C1)OC(F)(F)F
InChIInChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-4-3-5-9(6-8)17-11(12,13)14/h3-6H,2,7H2,1H3
InChIKeyAOTONCKRHBEQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3‑Trifluoromethoxy‑phenyl)‑acetic acid ethyl ester (CAS 825645‑04‑3): Key Physicochemical Profile & Procurement‑Relevant Characteristics


(3‑Trifluoromethoxy‑phenyl)‑acetic acid ethyl ester (CAS 825645‑04‑3) is a fluorinated phenylacetic acid ethyl ester bearing a meta‑trifluoromethoxy (–OCF₃) substituent. The compound has the molecular formula C₁₁H₁₁F₃O₃ and a molecular weight of 248.20 g·mol⁻¹ . Its computed octanol‑water partition coefficient (LogP) is 2.69, and its polar surface area (PSA) is 35.53 Ų . The –OCF₃ group imparts enhanced lipophilicity and distinct electronic properties compared to non‑fluorinated or differently substituted analogs [1]. These features make the compound a versatile building block for medicinal chemistry and agrochemical research programs that require a balanced lipophilic‑hydrophilic profile.

Why (3‑Trifluoromethoxy‑phenyl)‑acetic acid ethyl ester Cannot Be Replaced by Analogous Phenylacetic Acid Esters Without Risk


Even closely related phenylacetic acid esters can differ substantially in lipophilicity, metabolic stability, and target‑binding conformation. The meta‑OCF₃ substituent in CAS 825645‑04‑3 produces a LogP that is ~0.9 units higher than the corresponding methoxy analog and ~0.4 units above the unsubstituted parent, yet notably lower than the para‑OCF₃ isomer . Class‑level microsomal stability data further indicate that the –OCF₃ group alters metabolic clearance in a direction opposite to –OCH₃ or –CF₃ [1]. Additionally, in the glutaminase inhibitor pharmacophore series, the 3‑(trifluoromethoxy)phenylacetyl motif has been specifically retained in advanced leads, suggesting a non‑interchangeable role for the meta‑OCF₃ pattern [2]. Therefore, ad‑hoc substitution with regioisomeric or electronically distinct analogs can confound SAR interpretation and compromise both in vitro and in vivo outcomes.

Quantitative Comparator Evidence: Why (3‑Trifluoromethoxy‑phenyl)‑acetic acid ethyl ester Outperforms Its Closest Analogs


Lipophilicity Shift vs. 3‑Methoxy and Unsubstituted Phenylacetic Acid Ethyl Esters

The computed LogP of (3‑trifluoromethoxy‑phenyl)‑acetic acid ethyl ester (2.69) is 0.89 units higher than that of ethyl 3‑methoxyphenylacetate (1.80) and 0.39 units higher than that of unsubstituted ethyl phenylacetate (XLogP 2.30) [1]. This increment is consistent with the class‑level observation that the –OCF₃ group elevates lipophilicity by 0.7–1.4 LogD units relative to –OCH₃ [2].

Lipophilicity LogP Drug‑likeness

Regioisomeric LogP Differentiation: meta‑OCF₃ vs. para‑OCF₃ Phenylacetic Acid Ethyl Ester

The meta‑OCF₃ target compound (LogP = 2.69) is significantly less lipophilic than its para‑OCF₃ regioisomer, which has a computationally estimated LogP in the range of 3.2–3.5 . This ~0.5–0.8 LogP unit difference arises from the distinct electronic and conformational effects of the substituent position.

Regioisomerism Lipophilicity Lead Optimization

Class‑Level Microsomal Stability: OCF₃ vs. OCH₃ and CF₃

A systematic study of aliphatic –OCF₃‑bearing compounds demonstrated that the trifluoromethoxy group typically decreased metabolic stability relative to either –OCH₃ or –CF₃ counterparts, except within the N‑alkoxy(sulfon)amide series [1]. While this study was conducted on aliphatic analogs, the electronic influence of –OCF₃ on aromatic systems is expected to follow the same trend, providing a predictive framework for the target compound.

Metabolic stability Microsomal clearance Fluorine chemistry

Glutaminase Inhibitor Pharmacophore: The (Trifluoromethoxy)phenylacetic Acid Motif

The (trifluoromethoxy)phenylacetic acid motif is a critical pharmacophoric element in allosteric inhibitors of kidney‑type glutaminase (GLS1). In the irreversible K320‑targeting series, this motif was directly derived from the 3‑trifluoromethoxyphenylacetic acid scaffold and was later replaced only after extensive SAR studies demonstrated that α,β‑unsaturated carboxylic acids could mimic its binding features [1]. A patent example (CA2934702A1) includes a GLS1 inhibitor bearing the 2‑[3‑(trifluoromethoxy)phenyl]acetamido moiety, with an IC₅₀ reported at 0.24 μM for related compounds [2].

Glutaminase Cancer metabolism Allosteric inhibitor

Procurement‑Guiding Application Scenarios for (3‑Trifluoromethoxy‑phenyl)‑acetic acid ethyl ester


Medicinal Chemistry: Synthesis of meta‑OCF₃‑Containing Lead Molecules

The balanced LogP (2.69) and moderate PSA (35.53 Ų) make the ethyl ester an ideal starting material for lead series that require a lipophilic aromatic group without tipping into LogP >3 territory. Its role as a direct precursor to the 3‑(trifluoromethoxy)phenylacetic acid enables rapid amide coupling or ester hydrolysis to generate diverse compound libraries. [1]

Oncology Drug Discovery: GLS1 Allosteric Inhibitor Development

CAS 825645‑04‑3 serves as the critical ester intermediate for synthesizing the (trifluoromethoxy)phenylacetamide pharmacophore found in GLS1 allosteric inhibitors. Procurement of this specific regioisomer ensures fidelity to the published SAR that links the meta‑OCF₃ group to high‑affinity K320 binding. [2][3]

Agrochemical Intermediate: Fluorinated Pyrethroid‑Type Synthesis

Fluorine‑containing phenylacetic acid esters, including the meta‑OCF₃ variant, have been claimed as intermediates for arthropodicidal pyrethroid analogs (US4284643A). The electron‑withdrawing nature of the –OCF₃ group contributes to the desired pesticidal activity profile. [4]

Analgesic Piperidine Derivative Synthesis

3‑(Trifluoromethoxy)phenylacetic acid, obtained by simple hydrolysis of the ethyl ester, is a documented intermediate for preparing 3‑(dimethylaminomethyl)piperidin‑4‑ol derivatives with analgesic properties. The ester form allows convenient purification and controlled release of the free acid.

Quote Request

Request a Quote for (3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.